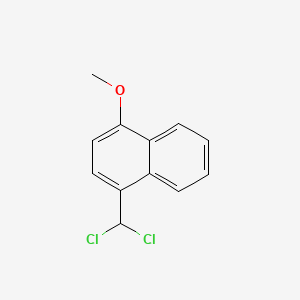

1-(Dichloromethyl)-4-methoxynaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

78585-52-1 |

|---|---|

Molecular Formula |

C12H10Cl2O |

Molecular Weight |

241.11 g/mol |

IUPAC Name |

1-(dichloromethyl)-4-methoxynaphthalene |

InChI |

InChI=1S/C12H10Cl2O/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7,12H,1H3 |

InChI Key |

VGGRDZCXJPSXHD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Dichloromethyl 4 Methoxynaphthalene and Its Analogues

Established Synthetic Routes to Naphthalene (B1677914) Derivatives Bearing Dichloromethyl Groups

Traditional methods for synthesizing dichloromethyl-substituted naphthalenes often involve multi-step processes, including direct halogenation of methyl precursors, or formylation followed by chlorination. Another classical approach utilizes the reactivity of dichlorocarbene (B158193).

Halogenation Strategies for Methyl-Substituted Naphthalenes

The direct halogenation of a methyl group on the naphthalene ring is a primary strategy for creating dichloromethyl functionalities. This approach typically involves free-radical substitution, where the benzylic protons of the methyl group are sequentially replaced by halogen atoms.

Photobromination of methylnaphthalenes using molecular bromine has been shown to yield side-chain substituted products almost exclusively, with less than 5% of the bromine substituting on the naphthalene ring. researchgate.net This high selectivity for the side chain over the aromatic ring is crucial for this synthetic strategy. While this research focuses on bromination, the principles of free-radical halogenation are applicable to chlorination. The reaction is typically initiated by UV light, which facilitates the homolytic cleavage of the halogen molecule (e.g., Cl₂) to generate halogen radicals. These radicals then abstract a hydrogen atom from the methyl group, creating a benzylic radical that subsequently reacts with another halogen molecule to form the mono-, di-, and eventually trichlorinated product.

The reactivity of different positions on the naphthalene ring can influence the reaction. For instance, the chlorination of 2-methylnaphthalene (B46627) in acetic acid can lead to a mixture of products from both side-chain substitution and addition to the aromatic ring. acs.org Controlling reaction conditions, such as solvent, temperature, and the choice of chlorinating agent (e.g., N-chlorosuccinimide, NCS), is essential to maximize the yield of the desired dichloromethyl derivative.

Approaches Involving Formylation and Subsequent Chlorination

An alternative to direct halogenation is a two-step process involving the introduction of a formyl group (an aldehyde, -CHO) onto the naphthalene ring, followed by its conversion to a dichloromethyl group. This method is particularly useful for substrates that are not amenable to direct radical chlorination.

The Rieche formylation is one such method, where an electron-rich aromatic compound reacts with a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid, such as titanium tetrachloride or tin(IV) tetrachloride. d-nb.info The intermediate product is an aromatic aldehyde.

Once the aldehyde is formed (e.g., 4-methoxy-1-naphthaldehyde), it can be converted to the geminal dichloride. This deoxygenative chlorination can be achieved using various reagents. A system of dichloromethyl methyl ether and titanium tetrachloride has been reported to efficiently convert aldehydes into the desired geminal dichlorides with good to excellent yields. d-nb.info Other chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can also be employed for this transformation.

Reactions Utilizing Dichlorocarbene Precursors

Dichlorocarbene (CCl₂) is a highly reactive intermediate that can be used to introduce a dichloromethyl group. sci-hub.st It is commonly generated in situ from the reaction of chloroform (B151607) (CHCl₃) with a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide (B78521), often in the presence of a phase-transfer catalyst. sci-hub.stnih.gov Other precursors include ethyl trichloroacetate (B1195264) and phenyl(trichloromethyl)mercury. nih.gov

While dichlorocarbene is well-known for its [1+2] cycloaddition reactions with alkenes to form dichlorocyclopropanes, it can also undergo insertion into C-H bonds. sci-hub.stresearchgate.net For electron-rich aromatic systems like methoxynaphthalene, dichlorocarbene can potentially react with the aromatic ring. The Reimer-Tiemann reaction, which involves the ortho-formylation of phenols using chloroform and a base, proceeds via a dichlorocarbene intermediate. nih.gov A similar reaction pathway with 4-methoxynaphthalene could lead to the formation of the dichloromethyl adduct. Additionally, dichlorocarbene generated from the thermal decomposition of trifluoro(trichloromethyl)silane has been shown to react with indene (B144670) to produce 2-chloronaphthalene, demonstrating its reactivity with naphthalene-like systems. researchgate.net

Novel Synthetic Approaches and Methodological Innovations

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These include the use of transition metal catalysts to facilitate dichloromethylation and the application of green chemistry principles to reduce the environmental impact of synthesis.

Catalytic and Transition Metal-Mediated Dichloromethylation Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. ineosopen.org While direct catalytic dichloromethylation of arenes is an emerging field, significant progress in related catalytic C-H functionalization provides a strong precedent. Earth-abundant and non-toxic metals like iron are particularly attractive alternatives to precious metals. nih.gov Iron-catalyzed C-H activation has been developed for a variety of transformations, including arylations and alkylations on aromatic scaffolds. nih.govnih.gov

Although specific examples for dichloromethylation of naphthalenes are not widespread, related catalytic systems offer valuable insights.

Copper Catalysis : Copper-catalyzed reactions involving chloroform can generate dichloromethyl radicals. researchgate.net Visible-light-mediated copper catalysis has been shown to be effective in reactions with radical intermediates, and such protocols could potentially be adapted for the dichloromethylation of electron-rich arenes. acs.org

Iron Catalysis : Iron catalysts have been used for the carbodichloromethylation of activated alkenes and for the C-H difluoromethylation of arenes. researchgate.netresearchgate.net These examples suggest the feasibility of developing iron-based catalytic systems for direct C-H dichloromethylation of naphthalene derivatives.

Palladium Catalysis : Palladium is a versatile catalyst for cross-coupling reactions. youtube.comyoutube.com Extensive research has been conducted on palladium-catalyzed trifluoromethylation and difluoromethylation of aryl chlorides and triflates. d-nb.infonih.govamanote.com These methods, which often involve the oxidative addition of an aryl halide to a Pd(0) complex followed by reaction with a haloalkyl source, could theoretically be adapted for dichloromethylation.

These catalytic approaches offer the potential for direct C-H dichloromethylation, avoiding the need for pre-functionalized substrates and often proceeding under milder conditions than traditional methods.

Green Chemistry Principles in the Synthesis of Halogenated Naphthalenes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.st In the context of synthesizing halogenated naphthalenes, several innovative approaches align with these principles.

Safer Reagents and Media : A significant green improvement is the replacement of hazardous reagents like elemental chlorine or bromine. researchgate.net One reported method for the halogenation of naphthols uses hydrogen peroxide (H₂O₂) with alkali metal halides in an aqueous micellar medium, catalyzed by cetyltrimethylammonium bromide (CTAB). This system avoids harmful organic solvents and hazardous halogens, with water being the only solvent. researchgate.net

Solvent-Free Conditions : Mechanical activation, or mechanochemistry, offers a way to conduct reactions in a solid state, eliminating the need for solvents. The solid-state halogenation of naphthalene has been achieved using a system of lead tetraacetate and an alkali metal halide, activated by grinding. This method was found to be more selective than the corresponding liquid-phase reaction. nih.gov

Alternative Energy Sources : The use of alternative energy sources like visible light and ultrasound can promote reactions under milder conditions. sci-hub.st Visible-light-mediated photocatalysis, for instance, can be used for the site-selective chlorination of C-H bonds without the need for metal catalysts or radical initiators. digitellinc.com Similarly, ultrasound has been successfully used to generate dichlorocarbene from carbon tetrachloride and magnesium, avoiding the strong bases typically required.

These green methodologies not only reduce the environmental footprint of the synthesis but can also lead to improved selectivity and efficiency.

Flow Chemistry and Continuous Processing for Enhanced Synthesis

Continuous flow chemistry presents a promising methodology for the synthesis of 1-(dichloromethyl)-4-methoxynaphthalene, particularly when employing highly reactive intermediates such as dichloromethyllithium. nih.govresearchgate.net This unstable reagent can be generated and consumed in situ within a microreactor, minimizing the risks associated with its handling in traditional batch processes. ucc.iewiley-vch.de

A potential flow synthesis setup would involve the continuous introduction of a solution of 1-methoxynaphthalene (B125815) and a lithiating agent, such as n-butyllithium, into a microreactor. This stream would then merge with a continuous flow of dichloromethane, the precursor to dichloromethyllithium. The precise control over stoichiometry, residence time, and temperature afforded by the flow reactor would facilitate the rapid formation of the dichloromethyllithium reagent and its immediate reaction with the lithiated 1-methoxynaphthalene. nih.govwiley-vch.de The short residence times, often in the millisecond range, are crucial for preventing the decomposition of the thermally sensitive dichloromethyllithium. nih.gov

The advantages of a continuous flow approach for this synthesis include:

Enhanced Safety: The small reaction volumes within the microreactor minimize the hazards associated with highly reactive organolithium species. ucc.iethieme-connect.de

Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, enabling precise temperature control which is critical for the stability of dichloromethyllithium. researchgate.net

Increased Yield and Purity: The rapid mixing and reaction times can suppress the formation of byproducts, leading to a cleaner reaction profile and higher isolated yields. nih.gov

Scalability: Scaling up the production is achieved by extending the operation time or by using multiple reactors in parallel (scaling out), rather than increasing the size of the reactor, which maintains the safety and efficiency benefits. wiley-vch.de

Optimization of Reaction Conditions and Selectivity Control

The successful synthesis of this compound, whether in batch or flow, is highly dependent on the careful optimization of several reaction parameters.

Temperature: The generation of dichloromethyllithium is typically conducted at very low temperatures (below -78 °C) in batch processes to ensure its stability. nih.gov However, in a continuous flow setup, the reaction temperature can often be raised to around -30 °C due to the significantly shorter residence times. nih.gov This ability to operate at more accessible temperatures is a major advantage of flow chemistry. The precise temperature control is vital to prevent the elimination of LiCl from dichloromethyllithium, which would lead to the formation of dichlorocarbene and subsequent undesired side reactions.

Pressure: While many flow reactions are conducted at atmospheric pressure, the use of back-pressure regulators can allow for the use of solvents above their normal boiling points, potentially increasing reaction rates. For the synthesis involving dichloromethyllithium, pressure is primarily used to maintain a consistent flow and prevent bubble formation, rather than to directly influence the reaction kinetics.

Reaction Time (Residence Time in Flow): In a flow chemistry context, reaction time is referred to as residence time, which is the time the reactants spend in the reactor. For the generation and reaction of dichloromethyllithium, extremely short residence times, on the order of milliseconds to seconds, are crucial. nih.govwiley-vch.de Optimization of the flow rates of the reactant streams allows for fine-tuning of the residence time to maximize the conversion of the starting material while minimizing the degradation of the reactive intermediate.

While the direct dichloromethylation using dichloromethyllithium is a non-catalytic process, the regioselectivity of the lithiation of 1-methoxynaphthalene can be influenced by the choice of lithiating agent and the presence of coordinating ligands. The methoxy (B1213986) group at the 4-position is an ortho-directing group, which would favor lithiation at the 3-position. However, the steric hindrance at this position might lead to competitive lithiation at other positions. The use of additives such as tetramethylethylenediamine (TMEDA) can alter the aggregation state and reactivity of the organolithium reagent, potentially influencing the regioselectivity of the initial deprotonation step.

An alternative approach could involve a modified Vilsmeier-Haack reaction. cambridge.orgwikipedia.orgjk-sci.com While this reaction typically yields formylated products, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted formamide (B127407) and an acid chloride like phosphorus oxychloride. wikipedia.orgijpcbs.com It is conceivable that by using a dichloromethyl-containing amide or a related precursor, a dichloromethyl group could be introduced onto the electron-rich naphthalene ring. The regioselectivity of the Vilsmeier-Haack reaction on naphthalene derivatives is well-documented, with substitution generally occurring at the most electron-rich and sterically accessible position. For 1-methoxynaphthalene, this would likely be the 4-position if it were unsubstituted, but given the existing methoxy group, substitution at the 2- or 5-position might be favored. The specific conditions, including the choice of solvent and dichloromethylating agent, would require careful optimization to control the regioselectivity.

In the synthesis of this compound using dichloromethyllithium, potential byproducts could arise from several pathways:

Over-reaction: Reaction of the product with excess dichloromethyllithium.

Decomposition of the reagent: Formation of dichlorocarbene, which can then react with the starting material or solvent.

Competing reactions: If the initial lithiation is not completely regioselective, a mixture of isomers will be formed.

The use of a continuous flow process can significantly mitigate the formation of these byproducts. nih.gov The precise stoichiometric control prevents over-reaction, while the rapid consumption of the unstable reagent minimizes its decomposition. The enhanced mixing in microreactors can also improve the selectivity of the desired reaction pathway.

In a potential Vilsmeier-Haack type reaction, byproducts could include isomers of the desired product and products from reaction with the solvent. cambridge.org Careful control of the reaction temperature and stoichiometry would be essential to maximize the yield of the desired this compound.

The purity of the final product can be further enhanced by integrating in-line purification techniques into the flow system, such as liquid-liquid extraction or passing the crude product stream through a scavenger resin to remove unreacted reagents and byproducts.

Stereoselective Synthesis of Chiral this compound Analogues (if applicable)

Currently, there are no specific methods reported in the scientific literature for the stereoselective synthesis of chiral analogues of this compound where the chirality is centered at the dichloromethyl-bearing carbon. The introduction of a dichloromethyl group directly onto an aromatic ring does not create a stereocenter at that carbon.

However, if analogues with a chiral center adjacent to the dichloromethyl group or elsewhere on the naphthalene scaffold were desired, established methods of asymmetric synthesis could be employed. These could include the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. wikipedia.orgsigmaaldrich.comresearchgate.net

For instance, if a chiral side chain were present on the naphthalene ring, its stereochemistry could direct the dichloromethylation to a specific face of the molecule, leading to a diastereoselective reaction. The use of a chiral auxiliary temporarily attached to the naphthalene ring could also control the stereochemical outcome of the dichloromethylation step. wikipedia.orgsigmaaldrich.comresearchgate.net After the reaction, the auxiliary would be removed to yield the enantiomerically enriched product.

The development of stereoselective methods for the synthesis of chiral dichloromethylated aromatic compounds remains a challenging area of research. Future work could explore the use of chiral ligands in transition-metal-catalyzed dichloromethylation reactions or the development of chiral phase-transfer catalysts for dichlorocarbene-based syntheses.

Chemical Reactivity and Mechanistic Pathways of 1 Dichloromethyl 4 Methoxynaphthalene

Reactions Involving the Dichloromethyl Moiety

The dichloromethyl group (-CHCl₂) is a versatile functional group, acting as a precursor to aldehydes and a site for carbon-carbon bond formation. Its reactivity is primarily centered on the electrophilic nature of the benzylic carbon atom, which is susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions at the Dichloromethyl Group

The benzylic carbon of the dichloromethyl group is electrophilic and undergoes nucleophilic substitution, typically following an Sₙ1 or Sₙ2 pathway, depending on the nucleophile, solvent, and reaction conditions. Due to the presence of two chlorine atoms, sequential substitution reactions are possible.

Strong nucleophiles can displace one or both chloride ions. For instance, reaction with alkoxides or cyanides would be expected to yield the corresponding diether or dinitrile products, respectively. The reaction proceeds via a stepwise mechanism where the first substitution yields a chloromethyl ether or nitrile, which can then undergo a second substitution.

Table 1: Predicted Products of Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Intermediate Product | Final Product |

|---|---|---|---|

| Hydroxide (B78521) | NaOH | 1-(Chloro(hydroxy)methyl)-4-methoxynaphthalene | 4-Methoxy-1-naphthaldehyde (B103360) |

| Alkoxide | NaOR | 1-(Alkoxy(chloro)methyl)-4-methoxynaphthalene | 1-(Dialkoxymethyl)-4-methoxynaphthalene (Acetal) |

| Cyanide | NaCN | 1-(Chloro(cyano)methyl)-4-methoxynaphthalene | 1-(Dicyanomethyl)-4-methoxynaphthalene |

This table represents expected products based on general principles of organic reactivity, as specific experimental data for 1-(dichloromethyl)-4-methoxynaphthalene may not be extensively documented.

Hydrolytic and Solvolytic Transformations of the Dichloromethyl Group

Hydrolysis of gem-dihalides, such as the dichloromethyl group, is a classic method for the synthesis of aldehydes. In the case of this compound, treatment with water, often in the presence of an acid or base catalyst, leads to the formation of 4-methoxy-1-naphthaldehyde. sciencemadness.orgyoutube.comgoogle.comncert.nic.in The reaction proceeds through a stepwise substitution of the chlorine atoms by hydroxyl groups, forming an unstable gem-diol intermediate which rapidly dehydrates to yield the stable aldehyde.

The rate of hydrolysis for side-chain chlorinated aromatics typically follows the order: benzyl (B1604629) chloride < benzal chloride < benzotrichloride. sciencemadness.org This suggests that the hydrolysis of the dichloromethyl group is more facile than that of a corresponding chloromethyl group. The reaction can be carried out under various conditions, including refluxing with aqueous hydrochloric acid or using catalysts like zinc or copper salts to facilitate the process. youtube.comgoogle.com

Solvolysis in an alcohol solvent (e.g., methanol (B129727) or ethanol) under basic conditions will similarly lead to the formation of an acetal, 1-(dialkoxymethyl)-4-methoxynaphthalene, which can be isolated or subsequently hydrolyzed to the aldehyde if desired.

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium, Palladium)

Organometallic reagents provide powerful tools for forming new carbon-carbon bonds at the dichloromethyl site.

Grignard and Organolithium Reagents: These strong nucleophiles, such as alkyl or aryl magnesium halides (RMgX) and alkyllithiums (RLi), are expected to react with this compound to produce dialkylated products. The reaction would proceed through sequential nucleophilic substitution of the two chlorine atoms. For example, reaction with two equivalents of methylmagnesium bromide would yield 1-(1,1-dimethylethyl)-4-methoxynaphthalene. However, the strong basicity of these reagents could also lead to side reactions like elimination if conditions are not carefully controlled.

Palladium-Catalyzed Reactions: Palladium catalysis offers a more controlled and versatile approach to functionalizing the dichloromethyl group. While direct studies on this specific compound are limited, extensive research on the closely related 1-(chloromethyl)naphthalene (B51744) provides significant insight. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Sonogashira couplings, could potentially be adapted. nih.govresearchgate.netrsc.org For example, a Suzuki coupling with an arylboronic acid could introduce an aryl group, although controlling the reaction to achieve mono- or di-substitution would be a key challenge. These reactions typically proceed through an oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation and reductive elimination. youtube.comrsc.org

Reductive Transformations to Methyl or Chloromethyl Derivatives

The dichloromethyl group can be selectively reduced.

Reduction to Chloromethyl: A selective reduction to the monochloro derivative, 1-(chloromethyl)-4-methoxynaphthalene, can be achieved using specific reducing agents. This partial reduction is challenging but could potentially be accomplished using controlled catalytic hydrogenation or specific hydride reagents that are chemoselective for gem-dihalides.

Reduction to Methyl: Complete reduction to the methyl group, yielding 1-methyl-4-methoxynaphthalene, can be accomplished using stronger reducing conditions. Common methods include catalytic hydrogenation over a palladium catalyst (H₂/Pd-C) or using reducing agents like hydriodic acid with red phosphorus. nih.govnih.gov The conversion of benzylic halides to the corresponding hydrocarbon is a well-established transformation. nih.gov

Reactivity of the Methoxynaphthalene Core

Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Ring

The methoxynaphthalene core is highly activated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-donating effect of the methoxy (B1213986) group (-OCH₃). stackexchange.comorganicchemistrytutor.comyoutube.comyoutube.comlibretexts.orgunizin.org

Directing Effects: The methoxy group is a strong activating group and an ortho, para-director. organicchemistrytutor.comyoutube.com In the this compound system, the C4-methoxy group strongly activates the naphthalene ring. The primary positions for electrophilic attack are those ortho and para to the methoxy group. The para position (C1) is already substituted. The two ortho positions are C3 and C5.

Position C5: This position is highly activated by the methoxy group and is sterically accessible, making it a likely site for substitution.

Position C2: While the C2 position is also activated, substitution here is generally less favored in 1-substituted naphthalenes compared to substitution in the other ring.

Position C3: This position is ortho to the methoxy group but also adjacent to the bulky dichloromethyl group, which may introduce some steric hindrance.

Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position. The dichloromethyl group itself is weakly deactivating via an inductive effect, which would slightly disfavor substitution on the same ring, further enhancing the preference for substitution on the adjacent ring at the C5 position.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Reagents | Predicted Major Product |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 1-(Dichloromethyl)-5-nitro-4-methoxynaphthalene |

| Bromination | Br⁺ | Br₂ / FeBr₃ | 5-Bromo-1-(dichloromethyl)-4-methoxynaphthalene |

| Sulfonation | SO₃ | Fuming H₂SO₄ | This compound-5-sulfonic acid |

This table outlines the expected major isomeric products based on established principles of electrophilic aromatic substitution on activated naphthalene rings. stackexchange.compearson.commasterorganicchemistry.commasterorganicchemistry.com

Intramolecular Cyclizations and Rearrangements

No studies have been published on intramolecular cyclizations or rearrangements involving this compound. In principle, the dichloromethyl group could participate in intramolecular reactions. For instance, under certain conditions, it might be possible to generate a carbene or a related reactive intermediate that could undergo insertion into a C-H bond on the naphthalene ring or the methoxy group, leading to cyclized products. Similarly, rearrangements, such as those induced by strong acids or Lewis acids, have not been reported for this compound. The stability of the dichloromethyl group and the conditions required for it to participate in such reactions with the 4-methoxynaphthalene scaffold are unknown.

Radical and Photochemical Reactivity

The radical and photochemical reactivity of this compound is another area lacking specific research. The dichloromethyl group can be a precursor for radical generation through homolytic cleavage of a carbon-chlorine bond, typically initiated by UV light or a radical initiator. The resulting radical could then engage in a variety of reactions, such as hydrogen abstraction or addition to other molecules.

The photochemical behavior of the 4-methoxynaphthalene core is expected to involve excitation of the aromatic pi-system. The presence of the dichloromethyl group could potentially lead to photochemical reactions involving the carbon-chlorine bonds, such as photocleavage. However, without experimental studies, the specific photochemical pathways and products for this compound cannot be described.

Data Tables

Due to the absence of experimental research on this compound, no data tables of its chemical reactivity can be compiled.

Detailed Research Findings

A thorough search of chemical literature reveals no detailed research findings specifically for this compound. While research exists for related compounds, such as 1-chloromethylnaphthalene and other substituted naphthalenes, direct extrapolation of their reactivity to the target compound would be inappropriate without experimental validation.

Derivatization and Analog Synthesis from 1 Dichloromethyl 4 Methoxynaphthalene

Synthesis of Functionalized Naphthalene (B1677914) Derivatives

The dichloromethyl group in 1-(dichloromethyl)-4-methoxynaphthalene serves as a key handle for introducing a variety of functionalities onto the naphthalene ring. This is primarily achieved through nucleophilic substitution reactions where the chlorine atoms are displaced by a range of nucleophiles. While direct and detailed studies on this compound are limited in publicly available literature, the reactivity can be inferred from analogous transformations of similar benzylic dihalides.

For instance, reactions with alkoxides, such as sodium methoxide, would be expected to yield the corresponding dimethoxyacetal. Treatment with cyanide ions could introduce one or two cyano groups, paving the way for further transformations into carboxylic acids, amines, or other nitrogen-containing functionalities. Thiolates can be employed to introduce sulfur-containing moieties. The success and selectivity of these reactions (mono- versus di-substitution) would be highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

| Nucleophile | Reagent Example | Expected Product |

| Alkoxide | Sodium Methoxide (NaOMe) | 1-(Dimethoxymethyl)-4-methoxynaphthalene |

| Cyanide | Sodium Cyanide (NaCN) | 1-(Dicyanomethyl)-4-methoxynaphthalene |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-[Bis(phenylthio)methyl]-4-methoxynaphthalene |

These reactions would typically proceed via an SN1 or SN2 mechanism, with the benzylic nature of the carbon atom stabilizing any potential carbocationic intermediate in an SN1 pathway.

Transformations of the Dichloromethyl Group to Other Functional Groups (e.g., Aldehydes, Carboxylic Acids)

One of the most valuable transformations of the dichloromethyl group is its conversion into a formyl group (an aldehyde) and subsequently to a carboxyl group (a carboxylic acid). This provides a synthetic route to 4-methoxy-1-naphthaldehyde (B103360) and 4-methoxy-1-naphthoic acid, respectively, which are important intermediates in organic synthesis.

The hydrolysis of the dichloromethyl group to an aldehyde is a well-established reaction. This transformation can be achieved under various conditions, often involving aqueous acid or base, or by using reagents like silver nitrate (B79036) in aqueous ethanol. The reaction proceeds through the formation of a geminal diol, which is unstable and readily eliminates water to form the aldehyde.

Reaction Scheme: Hydrolysis to Aldehyde

The resulting 4-methoxy-1-naphthaldehyde can be further oxidized to the corresponding carboxylic acid, 4-methoxy-1-naphthoic acid. Standard oxidizing agents for aldehydes, such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder reagents like silver oxide (Ag2O), can be employed for this purpose.

Reaction Scheme: Oxidation to Carboxylic Acid

The reactivity of the aldehyde group in 4-methoxy-1-naphthaldehyde also allows for other transformations, such as reduction to an alcohol (4-methoxy-1-naphthalenemethanol) or conversion to an imine through reaction with primary amines.

Modifications of the Methoxy (B1213986) Group and Naphthalene Scaffold

Beyond the dichloromethyl group, the methoxy group and the naphthalene scaffold itself offer opportunities for further derivatization.

Modifications of the Methoxy Group:

The methoxy group is an ether linkage that can be cleaved to reveal a hydroxyl group, converting this compound to 1-(dichloromethyl)-4-naphthol. This demethylation is a common transformation for aryl methyl ethers and can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). orgsyn.org Boron tribromide is a particularly effective reagent for the cleavage of aryl methyl ethers. nih.gov The resulting naphthol opens up new avenues for derivatization, including O-alkylation, O-acylation, and the synthesis of esters and ethers.

Modifications of the Naphthalene Scaffold:

The naphthalene ring system is susceptible to electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing substituents: the methoxy group and the dichloromethyl group. The methoxy group is a strongly activating, ortho-, para-directing group. The dichloromethyl group, being electron-withdrawing, is a deactivating and meta-directing group.

Given the strong activating effect of the methoxy group, electrophilic substitution would be expected to occur on the same ring. The methoxy group at position 4 will direct incoming electrophiles to the ortho positions (positions 3 and 5) and the para position (position 8). However, position 3 is sterically hindered by the peri-relationship with the dichloromethyl group at position 1. Therefore, substitution is most likely to occur at positions 5 and 8.

Typical electrophilic aromatic substitution reactions that could be performed on this scaffold include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using bromine or chlorine in the presence of a Lewis acid to introduce a halogen atom.

Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group, respectively.

The precise outcome of these reactions in terms of regioselectivity would need to be determined experimentally, as it would be influenced by the interplay of electronic and steric factors.

Preparation of Complex Molecular Architectures and Heterocyclic Systems

The functional groups present in this compound and its derivatives can be utilized to construct more complex molecules, including various heterocyclic systems.

For example, the 4-methoxy-1-naphthaldehyde, obtained from the hydrolysis of the dichloromethyl group, can serve as a key building block. It can undergo condensation reactions with various nucleophiles to form a wide range of heterocycles. For instance, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield oxazoles.

Furthermore, the dichloromethyl group itself can participate in cyclization reactions. For example, reaction with a dinucleophile could lead to the formation of a new ring fused to the naphthalene system. While specific examples starting from this compound are not readily found in the literature, the general reactivity patterns of dichloromethylarenes suggest such possibilities.

The synthesis of naphthofurans, for instance, often involves precursors such as 2-hydroxy-1-naphthaldehydes. researchgate.net The demethylation of this compound to the corresponding naphthol, followed by hydrolysis of the dichloromethyl group, would yield a hydroxy-naphthaldehyde that could be a precursor to a naphthofuran system.

Similarly, the construction of acenaphthene (B1664957) derivatives, which are polycyclic aromatic hydrocarbons with a five-membered ring fused to the naphthalene core, often involves intramolecular cyclization reactions. nih.gov While a direct route from this compound is not immediately apparent, derivatives of this compound could potentially be elaborated into precursors for such cyclizations.

The versatility of the functional groups on the this compound scaffold thus provides a rich platform for the exploration of novel and complex molecular structures with potential applications in materials science and medicinal chemistry.

Theoretical and Computational Studies of 1 Dichloromethyl 4 Methoxynaphthalene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations, typically employing Density Functional Theory (D.F.T.), provide insights into the distribution of electrons and the nature of chemical bonds, which in turn dictate the molecule's reactivity and stability.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (H.O.M.O.) and the Lowest Unoccupied Molecular Orbital (L.U.M.O.) are crucial in predicting a molecule's chemical reactivity. The H.O.M.O. is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the L.U.M.O. is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile.

The energy difference between the H.O.M.O. and L.U.M.O., known as the H.O.M.O.-L.U.M.O. gap, is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the H.O.M.O. to the L.U.M.O. A small energy gap indicates that the molecule is more reactive and can be easily polarized. For 1-(Dichloromethyl)-4-methoxynaphthalene, one would expect the electron-rich methoxy (B1213986) group and naphthalene (B1677914) ring to influence the energy and localization of these orbitals.

A hypothetical data table for such an analysis is presented below:

| Parameter | Energy (eV) |

| H.O.M.O. Energy | Value |

| L.U.M.O. Energy | Value |

| H.O.M.O.-L.U.M.O. Gap | Value |

Charge Distribution and Electrostatic Potential Mapping

Charge distribution analysis provides a quantitative measure of the partial atomic charges within a molecule, revealing its polarity. Methods such as Mulliken population analysis or Natural Bond Orbital (N.B.O.) analysis are used to calculate these charges.

A Molecular Electrostatic Potential (M.E.P.) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. Red regions on an M.E.P. map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. For this compound, the oxygen atom of the methoxy group and the chlorine atoms of the dichloromethyl group would be expected to be regions of significant negative potential.

Bond Dissociation Energies and Molecular Stability Assessments

Bond Dissociation Energy (B.D.E.) is the energy required to break a specific bond homolytically. Calculating the B.D.E.s for the various bonds within this compound, particularly the C-H and C-Cl bonds of the dichloromethyl group and the C-O bond of the methoxy group, would provide insights into the molecule's thermal stability and potential reaction pathways. Weaker bonds are more likely to be the site of initial reaction. Theoretical calculations of B.D.E.s are instrumental in understanding reaction mechanisms and predicting product formation.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis helps in identifying the most stable conformation(s) and understanding the energy barriers between them.

Rotational Barriers and Preferred Conformations of the Dichloromethyl Group

The rotation of the dichloromethyl group around the single bond connecting it to the naphthalene ring would be subject to a rotational energy barrier. This barrier arises from steric hindrance and electronic interactions between the dichloromethyl group and the naphthalene ring. By performing a relaxed potential energy surface scan, where the dihedral angle is systematically varied, the energy profile for this rotation can be calculated. This would reveal the lowest energy (most stable) and highest energy (transition state) conformations.

A hypothetical data table summarizing these findings would look like this:

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (°) |

| Global Minimum | 0.0 | Value |

| Rotational Barrier | Value | Value |

Computational Elucidation of Reaction Mechanisms

No computational studies on the reaction mechanisms involving this compound were found.

Transition State Identification and Activation Energy Profiling

There is no published data on the identification of transition states or the profiling of activation energies for reactions involving this compound.

Solvent Effects and Reaction Pathway Predictions

No information is available regarding the computational modeling of solvent effects or the prediction of reaction pathways for this compound.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Specific theoretical predictions for the spectroscopic properties of this compound are not available.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

No computational data on the theoretical NMR chemical shifts or coupling constants for this molecule could be located.

Vibrational Frequency Analysis for IR and Raman Assignments

While studies exist for simpler analogues like 1-methoxynaphthalene (B125815), this data is not applicable to this compound due to the vibrational influence of the dichloromethyl group.

Electronic Transition Predictions for UV-Vis Spectroscopy

There are no published TD-DFT or other computational predictions for the electronic transitions of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering a detailed map of the molecular structure. For 1-(Dichloromethyl)-4-methoxynaphthalene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would provide initial information on the number and electronic environment of protons in the molecule. The aromatic region would be expected to show a complex pattern of signals corresponding to the six protons on the naphthalene (B1677914) ring. The methoxy (B1213986) group would present as a singlet, likely in the range of 3.8-4.0 ppm. The single proton of the dichloromethyl group would appear as a distinct singlet, shifted downfield due to the deshielding effect of the two chlorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. For this compound, twelve distinct signals would be anticipated: ten for the naphthalene ring carbons, one for the methoxy carbon, and one for the dichloromethyl carbon. The carbon of the dichloromethyl group would be significantly downfield due to the electronegativity of the chlorine atoms.

2D-NMR Techniques: To definitively assign all proton and carbon signals and establish the connectivity of the molecule, a series of 2D-NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the position of the dichloromethyl and methoxy groups on the naphthalene ring by observing correlations between the protons of these groups and the carbons of the naphthalene core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the three-dimensional structure of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CHCl₂ | ~7.0 - 7.5 | ~70 - 80 |

| -OCH₃ | ~3.9 - 4.1 | ~55 - 60 |

| Aromatic-H | ~7.0 - 8.5 | - |

| Aromatic-C | - | ~100 - 150 |

Note: These are predicted values and actual experimental values may vary.

While solution-state NMR provides information on the structure of individual molecules, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of the compound in its crystalline form. acs.orgacs.org This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.govrsc.org By analyzing the chemical shifts and couplings in the solid state, it is possible to determine the number of molecules in the asymmetric unit of the crystal lattice and to gain information about intermolecular interactions. nih.gov

Mass Spectrometry (MS) for Molecular and Mechanistic Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry would be employed to determine the exact molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, providing further confirmation of the compound's identity.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M-Cl]⁺ | Loss of a chlorine radical |

| [M-CHCl₂]⁺ | Loss of the dichloromethyl group |

| [M-OCH₃]⁺ | Loss of the methoxy group |

| [C₁₀H₇]⁺ | Naphthyl cation |

Note: M represents the molecular ion.

For the analysis of complex mixtures or to assess the purity of a sample, mass spectrometry is often coupled with chromatographic techniques such as gas chromatography (GC) or liquid chromatography (LC). GC-MS is suitable for volatile and thermally stable compounds, while LC-MS is used for a wider range of compounds, including those that are less volatile or thermally labile. These hyphenated techniques would be essential for the quality control of this compound, ensuring its purity and identifying any potential byproducts from its synthesis.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Analysis

Awaiting experimental or computational data. A theoretical analysis would involve computational chemistry methods to predict the infrared and Raman spectra, which would help in assigning vibrational modes to specific functional groups and bonds within the molecule. Key vibrational modes would include C-H stretching of the aromatic ring and the dichloromethyl group, C-O stretching of the methoxy group, C-Cl stretching, and various bending and deformation modes of the naphthalene skeleton.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Awaiting experimental or computational data. The electronic absorption spectrum of this compound is expected to show characteristic bands for the naphthalene chromophore. The positions and intensities of these bands would be influenced by the auxochromic methoxy group and the dichloromethyl substituent, which would provide insights into the electronic transitions and the extent of conjugation within the molecule.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Awaiting experimental data. A single-crystal X-ray diffraction study would be required to determine the precise three-dimensional arrangement of atoms in the solid state. This would provide definitive information on bond lengths, bond angles, and the conformation of the molecule, including the orientation of the dichloromethyl and methoxy groups relative to the naphthalene ring.

Applications of 1 Dichloromethyl 4 Methoxynaphthalene As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Naphthalene-Based Organic Materials (e.g., Dyes, Polymers, Ligands)

The unique electronic and structural properties of the naphthalene (B1677914) ring system make it a desirable scaffold for advanced organic materials. 1-(Dichloromethyl)-4-methoxynaphthalene provides a convenient entry point for constructing such materials by enabling the introduction of various functional groups.

The dichloromethyl group (-CHCl2) is readily hydrolyzed under aqueous acidic or basic conditions to an aldehyde group (-CHO), yielding 4-methoxynaphthalene-1-carbaldehyde. This transformation is pivotal, as the resulting aldehyde is a versatile handle for synthesizing a variety of organic materials.

Dyes: Naphthalene derivatives are integral to the synthesis of push-pull dyes, which have applications in optoelectronics and as fluorescent probes for biological imaging. nih.gov The aldehyde function derived from this compound can undergo condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds to create conjugated systems characteristic of D-π-A (Donor-π-Acceptor) dyes. nih.gov The methoxy (B1213986) group on the naphthalene ring acts as an electron-donating group, which is a common feature in many chromophores.

Polymers: While direct use of this compound in polymerization is not widely documented, its chlorinated analogue, 1-chloromethyl naphthalene, is an effective initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nbinno.comnbinno.comchemicalbook.com ATRP allows for the precise synthesis of polymers with controlled molecular weights and complex architectures. nbinno.com By analogy, the dichloromethyl group offers the potential for this compound to act as a bifunctional initiator, capable of growing two polymer chains simultaneously, leading to polymers with unique topologies.

Ligands: The naphthalene scaffold is also used in the design of specialized ligands for catalysis and materials science. Schiff base ligands, for example, are readily prepared through the condensation of an aldehyde with a primary amine. researchgate.net The aldehyde derived from this compound can react with various amines to form a wide array of Schiff base ligands. researchgate.net These ligands can coordinate with metal ions to form complexes with potential applications in catalysis or as functional materials.

Table 1: Potential Naphthalene-Based Organic Materials Derived from this compound

| Material Class | Key Synthetic Transformation | Intermediate Product | Potential Application |

|---|---|---|---|

| Dyes | Hydrolysis followed by Knoevenagel Condensation | 4-methoxynaphthalene-1-carbaldehyde | Fluorescent probes, Optoelectronics |

| Polymers | Atom Transfer Radical Polymerization (ATRP) | (as a bifunctional initiator) | Advanced coatings, Nanotechnology |

| Ligands | Hydrolysis followed by Schiff Base Condensation | 4-methoxynaphthalene-1-carbaldehyde | Metal complexes, Catalysis |

Role in the Preparation of Specialized Reagents for Organic Synthesis

The primary role of this compound as a synthetic intermediate is to serve as a stable, storable precursor to 4-methoxynaphthalene-1-carbaldehyde. Aromatic aldehydes are crucial reagents in organic synthesis, used in a multitude of reactions including Wittig reactions, aldol (B89426) condensations, and reductive aminations.

The dichloromethyl group acts as a protecting group for the aldehyde functionality. It is generally stable to various reaction conditions under which a free aldehyde might react, allowing chemists to perform modifications on other parts of a molecule before revealing the aldehyde at a later synthetic stage. The conversion of dichloromethyl aromatic compounds to aldehydes is a well-established synthetic strategy. For instance, dichloromethyl methyl ether is used under Friedel-Crafts conditions to introduce an aldehyde group onto an aromatic ring after a hydrolysis step. orgsyn.org Similarly, this compound can be seen as a pre-functionalized naphthalene that delivers the valuable 4-methoxynaphthalene-1-carbaldehyde reagent upon simple hydrolysis. researchgate.net

Building Block for Complex Molecules and High-Value Chemical Intermediates

The combination of the reactive dichloromethyl handle and the stable naphthalene core makes this compound a valuable building block for constructing more complex molecular architectures and high-value chemical intermediates. The naphthalene unit itself is a key component in many biologically active compounds and advanced materials. researchgate.net

The transformation of the dichloromethyl group opens up numerous synthetic pathways:

Hydrolysis to Aldehyde: As discussed, this provides a gateway to a vast range of subsequent reactions. researchgate.net

Conversion to Other Functional Groups: The dichloromethyl group can potentially be converted into other functionalities, further expanding its synthetic utility.

Functionalized naphthalenes like 2-Acetyl-1,4-dimethoxynaphthalene are known intermediates in the synthesis of naturally occurring naphtho[2,3-c]pyran-5,10-diones, which exhibit antimicrobial and antiparasitic activities. researchgate.net The aldehyde derived from this compound can be a starting point for building the side chains and heterocyclic rings necessary for such complex structures. The methoxy-substituted naphthalene core provides a specific electronic and steric environment that can influence the properties of the final complex molecule. nbinno.com

Table 2: Synthetic Utility of this compound as a Building Block

| Reaction of Dichloromethyl Group | Resulting Functional Group | Examples of Subsequent Reactions | Target Molecular Class |

|---|---|---|---|

| Hydrolysis | Aldehyde (-CHO) | Wittig Reaction, Grignard Reaction, Reductive Amination | Alkenes, Secondary Alcohols, Substituted Amines |

| Hydrolysis & Condensation | Aldehyde (-CHO) | Schiff Base Formation, Aldol Condensation | Imines, α,β-Unsaturated Ketones |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques (HPLC, GC) with Specialized Detectors

Chromatographic techniques are fundamental for the separation of 1-(dichloromethyl)-4-methoxynaphthalene from impurities, starting materials, or other components in a mixture. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose, with the choice of technique often depending on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of moderately polar and non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be employed, utilizing a nonpolar stationary phase (such as C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). Detection can be achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which would monitor the absorbance at a wavelength corresponding to the naphthalene (B1677914) chromophore. The high purity of a related compound, 4-methoxynaphthalene-1-carboxylic acid, has been confirmed using HPLC with an assay result of >97.5%. thermofisher.com

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC would be a highly effective separation method. A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate. For detection, a Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds. For enhanced selectivity, especially in complex matrices, an Electron Capture Detector (ECD) could be utilized, as it is highly sensitive to halogenated compounds like the dichloromethyl group present in the target molecule. While specific GC methods for this compound are not detailed in the available literature, the analysis of related naphthalene derivatives is common. For instance, the NIST WebBook provides gas chromatography data for the related compound 1-chloromethyl-4-methylnaphthalene (B1581289). nist.gov

Hyphenated Mass Spectrometric Approaches (LC-MS, GC-MS/MS) for Trace Analysis in Complex Matrices

For trace-level detection and unambiguous identification, hyphenated mass spectrometric techniques are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and specific detection capabilities of mass spectrometry. Following chromatographic separation, the analyte is ionized, and the resulting mass-to-charge ratio of the ions is measured. This provides a unique mass spectrum that serves as a molecular fingerprint, confirming the identity of the compound. For related compounds like 1-chloromethyl-4-methylnaphthalene and 2-methoxynaphthalene, mass spectral data is available, which aids in the interpretation of fragmentation patterns for similar structures. nist.govnih.gov For even greater selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) can be employed. This technique involves the selection of a specific parent ion, its fragmentation, and the monitoring of a specific daughter ion, which significantly reduces background noise.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for compounds that are not amenable to GC due to low volatility or thermal instability. After HPLC separation, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The purity of compounds like 4-(dichloromethyl)-2-[(4-fluorophenoxy)methyl]-1-methoxybenzene is confirmed by LCMS, demonstrating the utility of this technique for chlorinated organic molecules. synhet.com

Quantitative NMR and Spectrophotometric Methods for Purity and Yield Determination

UV-Vis Spectrophotometry can be used for quantification based on the Beer-Lambert law, provided the molar absorptivity of the compound at a specific wavelength is known. The naphthalene ring system exhibits strong UV absorbance. The structure of a related compound, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, was characterized using UV-Vis spectroscopy, indicating the applicability of this technique for chromophoric naphthalene derivatives. researchgate.net This method is often used for quick concentration measurements and in dissolution studies.

Development of Novel Sensors or Probes for Specific Detection

Research into novel sensors and probes for the specific and rapid detection of organic molecules is a continually evolving field. While specific sensors for this compound have not been reported, the development of such devices could be based on several principles. For instance, electrochemical sensors could be designed to detect the molecule via oxidation or reduction of the naphthalene ring. Another approach could involve the use of molecularly imprinted polymers (MIPs) that are created to have binding sites specifically shaped for the target analyte, allowing for highly selective detection. Furthermore, fluorescent probes that change their emission properties upon binding to the analyte could be developed. The investigation of Schiff base compounds derived from 4-methoxynaphthalene-1-carbaldehyde for their anticorrosion properties on metal surfaces suggests that interactions of such molecules can be studied at interfaces, which is a foundational concept in many chemical sensors. researchgate.net

Structure Reactivity and Structure Property Relationships of 1 Dichloromethyl 4 Methoxynaphthalene Analogues

Influence of Electronic and Steric Effects of Substituents on Chemical Reactivity

The reactivity of 1-(dichloromethyl)-4-methoxynaphthalene analogues is governed by the electronic and steric properties of the substituents on the naphthalene (B1677914) ring and the dichloromethyl group.

Electronic Effects: The dichloromethyl group at the 1-position and the methoxy (B1213986) group at the 4-position exert significant electronic influence. The dichloromethyl group, analogous to other benzylic halides, primarily acts as a reactive site for nucleophilic substitution. chemistry.coach The carbon atom of the dichloromethyl group is electrophilic due to the electron-withdrawing nature of the two chlorine atoms. The reactivity of this site is further modulated by the naphthalene ring, which can stabilize a positive charge buildup in the transition state through resonance, a feature characteristic of benzylic systems. chemistrysteps.compearson.com

The methoxy group at the 4-position is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Its primary influence is the donation of electron density to the naphthalene ring system. nih.gov This increased electron density can influence the rate and regioselectivity of electrophilic aromatic substitution reactions, should the compound undergo them, although the primary reactivity lies at the dichloromethyl group. libretexts.org For nucleophilic substitution at the dichloromethyl carbon, the electron-donating methoxy group can help stabilize the transition state, potentially increasing the reaction rate compared to an unsubstituted analogue. Studies on substituted benzyl (B1604629) chlorides have shown that electron-donating groups enhance solvolysis rates by stabilizing the developing carbocationic character at the benzylic position. nih.gov

Steric Effects: Steric hindrance plays a crucial role, particularly for reactions involving the dichloromethyl group. The position of this group at C1 places it adjacent to the "peri" hydrogen at C8. This proximity, known as a peri-interaction, can cause significant steric strain, potentially distorting the naphthalene ring and influencing the orientation of the dichloromethyl group. researchgate.netst-andrews.ac.uknih.gov This steric crowding can hinder the approach of nucleophiles, possibly slowing down substitution reactions compared to less hindered analogues like 2-(dichloromethyl)naphthalene. canterbury.ac.nz

The steric bulk of substituents can also lead to steric inhibition of resonance, where a group is twisted out of the plane of the aromatic ring, reducing its electronic interaction. canterbury.ac.nzcanterbury.ac.nz For instance, a bulky substituent near the methoxy group could force it to twist, diminishing its electron-donating resonance effect. Similarly, the conformation of the dichloromethyl group will be heavily influenced by the steric repulsion with the peri-hydrogen, affecting its accessibility for reactions. researchgate.net

The combined electronic and steric effects for a series of analogues can be summarized as follows:

| Substituent Change on Naphthalene Ring | Expected Electronic Effect on -CHCl₂ Reactivity | Expected Steric Effect on -CHCl₂ Reactivity |

|---|---|---|

| Addition of Electron-Donating Group (e.g., -NH₂) | Increase reactivity (stabilizes transition state) | Depends on position; may increase steric hindrance if ortho to the reaction site |

| Addition of Electron-Withdrawing Group (e.g., -NO₂) | Decrease reactivity (destabilizes transition state) | Depends on position; may increase steric hindrance |

| Replacing -OCH₃ with bulkier -O'Pr | Similar electronic effect | Minor increase in steric hindrance |

| Introducing a bulky group at C8 | Indirect electronic effect | Significant increase in steric hindrance due to peri-interaction |

Correlation of Structural Features with Spectroscopic Signatures

The spectroscopic properties (UV-Vis, IR, NMR) of this compound analogues are directly correlated with their structural features.

UV-Vis Spectroscopy: The UV-visible absorption spectrum is dominated by the π-π* transitions of the naphthalene chromophore. nih.gov Naphthalene itself has characteristic absorption bands. The introduction of substituents alters the energies of the molecular orbitals, leading to shifts in the absorption maxima. Electron-donating groups like methoxy (-OCH₃) typically cause a bathochromic shift (shift to longer wavelengths) and an increase in molar absorptivity. mdpi.comresearchgate.netnih.gov The dichloromethyl group, being weakly electron-withdrawing, would also be expected to modulate the absorption spectrum. The exact position of λ_max would depend on the cumulative electronic effects of all substituents on the naphthalene ring. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key vibrational bands for a this compound analogue would include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the dichloromethyl group would be found in the 2900-3000 cm⁻¹ region.

C=C stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O stretching: The aryl ether linkage of the methoxy group would produce a strong, characteristic band, typically in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-Cl stretching: The carbon-chlorine bonds of the dichloromethyl group would exhibit strong stretching vibrations in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is highly informative. The aromatic protons would appear as a complex multiplet system in the typical aromatic region (~7.0-8.5 ppm). The specific chemical shifts and coupling patterns would depend on the substitution pattern. The methoxy group would give rise to a sharp singlet at around 3.9-4.0 ppm. The single proton of the dichloromethyl group (-CHCl₂) would appear as a singlet further downfield than a typical methyl group, likely in the range of 6.5-7.5 ppm, due to the deshielding effect of the two chlorine atoms and the aromatic ring.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the naphthalene ring would resonate in the ~110-140 ppm range. The methoxy carbon would appear around 55-60 ppm. The dichloromethyl carbon would be significantly downfield due to the attached chlorines, likely in the 70-85 ppm range.

| Structural Feature | Spectroscopic Signature | Typical Range/Value |

|---|---|---|

| Naphthalene π-system | UV-Vis Absorption (π-π*) | λ_max > 250 nm |

| Aromatic C-H | ¹H NMR Signal | 7.0 - 8.5 ppm |

| Methoxy Group (-OCH₃) | ¹H NMR Signal (singlet) | 3.9 - 4.0 ppm |

| Methoxy Group (C-O) | IR Stretch | 1020-1075 & 1230-1270 cm⁻¹ |

| Dichloromethyl Proton (-CHCl₂) | ¹H NMR Signal (singlet) | 6.5 - 7.5 ppm |

| Dichloromethyl Carbon (-CHCl₂) | ¹³C NMR Signal | 70 - 85 ppm |

| Dichloromethyl Group (C-Cl) | IR Stretch | 600 - 800 cm⁻¹ |

Impact of Conformational Preferences on Reaction Outcomes and Selectivity

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. For this compound analogues, the most significant conformational freedom is the rotation around the C1-C(H)Cl₂ bond.

The rigid naphthalene nucleus places significant constraints on the movement of substituents at the 1-position. psu.edu The rotation of the dichloromethyl group is sterically hindered by the proximate peri-hydrogen atom on C8. researchgate.netnih.gov This steric repulsion forces the dichloromethyl group to adopt specific preferred conformations (rotamers) where the hydrogen and chlorine atoms are positioned to minimize this unfavorable interaction.

These conformational preferences have a direct impact on reaction outcomes and selectivity. The accessibility of the electrophilic carbon in the dichloromethyl group to an incoming nucleophile will vary depending on the rotamer population. The transition state of a nucleophilic substitution reaction will favor a geometry that minimizes steric clash. Consequently, a nucleophile may preferentially attack from the least hindered face of the molecule, which is dictated by the dominant conformation.

If the reaction creates a new stereocenter, this conformational bias can lead to diastereoselectivity or enantioselectivity (if a chiral reagent or catalyst is used). For example, in a reaction where one of the chlorine atoms is substituted, the preferred conformation will expose one C-Cl bond to attack more than the other, influencing the stereochemical outcome. The rigidity of the naphthalene backbone ensures that these conformational effects are more pronounced than in more flexible acyclic systems. canterbury.ac.nz

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. For a series of this compound analogues, a QSRR study could be designed to predict their reactivity in a specific reaction, such as nucleophilic substitution or solvolysis.

The general approach would involve:

Synthesis: A library of analogues would be synthesized with systematic variations in their structure. For example, substituents on the naphthalene ring (positions 5, 6, 7, 8) could be varied to include different electron-donating and electron-withdrawing groups.

Reactivity Measurement: A quantitative measure of reactivity, such as the rate constant (k) for a specific reaction (e.g., reaction with a standard nucleophile), would be experimentally determined for each analogue under identical conditions.

Descriptor Calculation: A set of molecular descriptors would be calculated for each analogue. These descriptors are numerical values that encode structural, electronic, and steric properties. They can include:

Electronic Descriptors: Hammett constants (σ), calculated atomic charges, HOMO/LUMO energies. nih.gov

Steric Descriptors: Taft steric parameters (Es), van der Waals volume, specific conformational angles.

Topological Descriptors: Molecular connectivity indices, shape indices.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, would be used to find a mathematical equation that links the descriptors (independent variables) to the reactivity data (dependent variable).

A hypothetical QSRR model for the solvolysis rate constant (log k) might look like: log k = c₀ + c₁σ + c₂E_s + c₃q

Where σ is the Hammett constant of a ring substituent, E_s is a steric parameter for that substituent, q is a calculated descriptor like the charge on the benzylic carbon, and c₀-c₃ are coefficients determined by the regression analysis. Such a model would allow for the prediction of reactivity for new, unsynthesized analogues and provide insight into the key molecular features driving the reaction.

| Analogue (Substituent at C6) | log(k_obs) | Hammett Constant (σ_p) | Steric Parameter (E_s) | Calculated Descriptor (e.g., LUMO Energy) |

|---|---|---|---|---|

| -H | -4.50 | 0.00 | 0.00 | -1.2 eV |

| -CH₃ | -4.25 | -0.17 | -1.24 | -1.1 eV |

| -Cl | -4.80 | +0.23 | -0.97 | -1.4 eV |

| -NO₂ | -5.50 | +0.78 | -2.52 | -1.9 eV |

Environmental Pathways and Chemical Transformation

Photolytic Degradation Mechanisms and Products under Simulated Environmental Conditions

Under simulated environmental conditions, 1-(dichloromethyl)-4-methoxynaphthalene is expected to undergo photolytic degradation, primarily driven by the absorption of ultraviolet (UV) radiation. The dichloromethyl group and the methoxynaphthalene ring system are both susceptible to photodegradation. The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals.

The primary mechanism of direct photolysis likely involves the cleavage of the carbon-chlorine (C-Cl) bonds in the dichloromethyl group, which are weaker than the carbon-hydrogen or carbon-carbon bonds. This homolytic cleavage would generate a dichloromethyl radical and a methoxynaphthyl radical. These highly reactive radical species can then participate in a variety of secondary reactions, including hydrogen abstraction from other molecules, or reactions with molecular oxygen to form peroxy radicals, which can further degrade into a range of smaller, oxygenated products.

Indirect photolysis, driven by reactions with hydroxyl radicals (•OH), is also a significant degradation pathway in atmospheric and aquatic environments. The aromatic naphthalene (B1677914) ring is susceptible to attack by hydroxyl radicals, leading to the formation of hydroxylated intermediates. These intermediates are often more susceptible to further oxidation and ring cleavage.

Table 1: Potential Photolytic Degradation Products of this compound

| Precursor Compound | Potential Degradation Products | Degradation Pathway |

| This compound | 1-(Chloromethyl)-4-methoxynaphthalene | Reductive dechlorination |

| 4-Methoxy-1-naphthaldehyde (B103360) | Hydrolysis and oxidation | |

| 4-Methoxy-1-naphthoic acid | Further oxidation | |

| Phthalic acid and other ring-cleavage products | Ring cleavage |

Note: This table is illustrative and based on the expected reactivity of the functional groups.

Hydrolytic Stability and Degradation Kinetics in Aqueous Systems

The hydrolytic stability of this compound in aqueous systems is expected to be limited due to the presence of the dichloromethyl group. Geminal dihalides, such as the dichloromethyl group, are known to undergo hydrolysis to form aldehydes. In this case, the dichloromethyl group would likely hydrolyze to a formyl group, yielding 4-methoxy-1-naphthaldehyde.

The rate of hydrolysis is dependent on factors such as pH and temperature. Generally, the hydrolysis of chlorinated alkanes is slow at neutral pH but can be accelerated under basic or acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where water or hydroxide (B78521) ions act as the nucleophile, displacing the chloride ions.

The initial hydrolysis product, 4-methoxy-1-naphthaldehyde, may undergo further oxidation to form 4-methoxy-1-naphthoic acid. The kinetics of these reactions would need to be determined experimentally but are expected to follow pseudo-first-order kinetics under constant pH and temperature.

Table 2: Expected Hydrolytic Degradation Pathway of this compound

| Step | Reactant | Product | Conditions |

| 1 | This compound | 4-Methoxy-1-naphthaldehyde | Aqueous, pH dependent |

| 2 | 4-Methoxy-1-naphthaldehyde | 4-Methoxy-1-naphthoic acid | Oxidative conditions |

Note: This table represents a plausible hydrolysis pathway.

Oxidative Transformation Pathways (e.g., Ozonolysis, Hydroxyl Radical Reactions)

In addition to photolytically generated hydroxyl radicals, other oxidative processes can contribute to the transformation of this compound in the environment. Ozonolysis, particularly in the atmosphere, and reactions with other oxidants in aquatic systems can lead to the degradation of the aromatic ring system.

Ozone can react with the naphthalene ring, leading to the cleavage of the aromatic rings and the formation of various oxygenated products, such as aldehydes, carboxylic acids, and smaller organic fragments. The methoxy (B1213986) group can also be a site for oxidative attack.

Reactions with hydroxyl radicals are a major oxidative transformation pathway. These radicals can add to the aromatic ring, forming hydroxylated adducts. These adducts can then undergo further reactions, including ring opening, leading to the mineralization of the compound to carbon dioxide and water. The presence of the electron-donating methoxy group may influence the position of hydroxyl radical attack on the naphthalene ring.

Microbial Degradation and Biotransformation Pathways (focus on chemical changes)

Microorganisms, particularly bacteria and fungi, are capable of degrading a wide range of aromatic compounds and can play a significant role in the biotransformation of this compound. The degradation process involves enzymatic reactions that can lead to the detoxification and mineralization of the compound.

Under aerobic conditions, microorganisms typically initiate the degradation of aromatic compounds by introducing oxygen into the aromatic ring using oxygenase enzymes. For a substituted naphthalene like this compound, dioxygenases could hydroxylate the naphthalene ring to form dihydrodiol intermediates. These intermediates can then be dehydrogenated to form catechols, which are subsequently cleaved by other enzymes, leading to the opening of the aromatic ring.

Under anaerobic conditions, the degradation pathways are different and generally slower. Reductive dechlorination of the dichloromethyl group could be an initial step, where the chlorine atoms are replaced by hydrogen atoms. The aromatic ring can also be degraded through reductive pathways, eventually leading to ring cleavage.

The identification of metabolites is crucial for understanding the biotransformation pathways. Based on studies of similar chlorinated and methoxylated aromatic compounds, a number of potential metabolites can be predicted.

Initial enzymatic attacks could target either the dichloromethyl group or the naphthalene ring. Hydrolytic dehalogenases could convert the dichloromethyl group to an aldehyde or a carboxylic acid. Monooxygenases or dioxygenases could hydroxylate the naphthalene ring at various positions.

Table 3: Potential Microbial Metabolites of this compound

| Parent Compound | Potential Metabolite | Enzymatic Reaction |